molecular formula C15H21ClN2O2 B195465 Fenspiride hydrochloride CAS No. 5053-08-7

Fenspiride hydrochloride

Cat. No.: B195465
CAS No.: 5053-08-7
M. Wt: 296.79 g/mol
InChI Key: FIKFLLIUPUVONI-UHFFFAOYSA-N
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Description

Fenspiride hydrochloride is an oxazolidinone spiro compound primarily used as a drug in the treatment of certain respiratory diseases. It is known for its antitussive, anti-inflammatory, and bronchodilatory properties. This compound has been used to treat conditions such as rhinopharyngitis, laryngitis, tracheobronchitis, otitis, and sinusitis .

Mechanism of Action

Target of Action

Fenspiride hydrochloride is known to have activity as an alpha-1 blocker and H1 histamine receptor antagonist . It also inhibits PDE3, PDE4, PDE5 with -logIC50 values of 3.44, 4.16, 3.8 respectively . These targets play a crucial role in the treatment of certain respiratory diseases .

Mode of Action

This compound interacts with its targets to exert antispasmodic and bronchodilator effects . It has a clinically proven ability to increase the activity of the cilia of the bronchial ciliated epithelium, normalize the secretion of the bronchi and reduce its viscosity . It effectively removes bronchial obstruction and restores pulmonary gas exchange .

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation and bronchoconstriction. It inhibits the metabolism of arachidonic acid, in parallel blocking histamine H1-receptors . It reduces the production of other mediators of inflammation - serotonin and bradykinin . It also blocks α-adrenergic receptors, the activation of which increases the secretion of bronchial glands .

Pharmacokinetics

This compound has a bioavailability of 90% . It has an elimination half-life of 14–16 hours . It is excreted through urine (90%) and feces (~10%) . These ADME properties impact the bioavailability of the drug, ensuring its effective concentration in the body over a sustained period.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of bronchial obstruction and restoration of pulmonary gas exchange . It also has a pronounced antispasmodic and myotropic effect . These effects contribute to its use in the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fenspiride hydrochloride typically starts from N-(2-phenylethyl)-2-oxo-6-azaspiro[2.5]octane. This compound is converted to 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol through treatment with sodium azide/ammonium chloride followed by reduction or by treating with potassium phthalimide/phthalimide followed by reaction with hydrazine hydrate. The resulting compound is then converted to fenspiride free base by subsequent treatment with carbonyl diimidazole .

Industrial Production Methods: The industrial production of this compound involves a series of well-defined steps to ensure the purity and quality of the final product. The process includes the synthesis of key intermediates, followed by their conversion to the desired compound under controlled conditions. Quality control measures are implemented at each stage to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Fenspiride hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Fenspiride hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Oxazolidinone Spiro Compounds: These compounds share a similar core structure with fenspiride hydrochloride and exhibit similar pharmacological properties.

    Alpha-1 Blockers: Compounds such as prazosin and doxazosin also block alpha-1 adrenergic receptors but may have different therapeutic applications.

    H1 Antagonists: Compounds such as diphenhydramine and cetirizine also block histamine H1 receptors but may have different side effect profiles.

Uniqueness: this compound is unique in its combination of alpha-1 blocking, H1 antagonistic, and phosphodiesterase inhibitory activities. This multi-faceted mechanism of action makes it particularly effective in treating respiratory diseases with an inflammatory component .

Properties

IUPAC Name

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFLLIUPUVONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045770
Record name Fenspiride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5053-08-7
Record name Fenspiride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5053-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenspiride hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenspiride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenspiride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENSPIRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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